molecular formula C15H14O3 B1346898 4-Methoxybenzoin CAS No. 4254-17-5

4-Methoxybenzoin

Cat. No. B1346898
CAS RN: 4254-17-5
M. Wt: 242.27 g/mol
InChI Key: PVSFIFPJPUEHPO-UHFFFAOYSA-N
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Description

4-Methoxybenzoin is an organic compound that belongs to the class of benzoin derivatives. It is a pale yellow crystalline solid that is used in various chemical and biological applications. The compound is synthesized by the reaction of benzaldehyde with dimethyl sulfate in the presence of sodium hydroxide.

Scientific Research Applications

Anticancer Agents

4-Methoxybenzoin derivatives have been studied for their potential as anticancer agents. A study by Lu et al. (2009) reported the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) with improved antiproliferative activity against melanoma and prostate cancer cells. These compounds showed anticancer activity through the inhibition of tubulin polymerization.

Cholinesterase Inhibitors

Research by Arfan et al. (2018) explored 4-methoxybenzoin derivatives as cholinesterase inhibitors. The study synthesized and characterized several compounds, finding that certain derivatives exhibited excellent cholinesterase inhibitory potential, suggesting their potential application in treating diseases like Alzheimer's.

Antidiabetic Constituents

A study by Bhatt et al. (2018) identified two antidiabetic compounds derived from 4-methoxybenzoin, which showed significant blood glucose level reduction in diabetic rats. These findings support the traditional use of certain medicinal plants in Ayurvedic medicine for diabetes treatment.

Value-Added Compounds

The versatility of 4-methoxybenzoin as an intermediate for high-value bioproducts was discussed by Wang et al. (2018). The study summarized the biosynthesis of various compounds like resveratrol and vanillyl alcohol using 4-methoxybenzoin as a starting feedstock.

Fungicidal Activity

A study by Yang et al. (2017) highlighted the synthesis of novel fungicides based on 4-methoxybenzoin derivatives. These compounds demonstrated moderate to high activities against phytopathogenic fungi, indicating their potential for crop protection.

Flavor Encapsulation

4-Methoxybenzoin has been used in the encapsulation of flavor molecules. Hong et al. (2008)

studied the intercalation of 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide for controlled flavor release in foods.

Liquid Crystal Synthesis

In the field of material science, Li et al. (2010) synthesized 4-methoxybenzoate liquid crystals, investigating their phase transition temperatures and mesomorphic properties. This research could contribute to the development of new materials in electronics and optics.

Diuretic Activity

4-Methoxybenzoin derivatives were studied by Kravchenko (2018) for their diuretic and antidiuretic effects. This research could lead to the development of new treatments for conditions related to fluid retention.

Histone Deacetylase Inhibitors

4-Methoxybenzoin derivatives have also been studied for their role as histone deacetylase inhibitors, particularly in relation to Alzheimer's disease. Lee et al. (2018) developed compounds that showed neuroprotective activity and the potential to ameliorate Alzheimer's symptoms.

Cosmetic and Pharmaceutical Applications

4-Methoxybenzoates, including 4-methoxybenzoin, are used as preservatives in cosmetics and pharmaceutical products. Lee et al. (2017) discussed a mass spectrometry method for screening these compounds and their metabolites, highlighting their widespread use and potential health effects.

properties

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSFIFPJPUEHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274406
Record name 4-METHOXYBENZOIN
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzoin

CAS RN

4254-17-5
Record name 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone
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Record name NSC 26659
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Record name NSC57856
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Record name NSC26659
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Record name 4-METHOXYBENZOIN
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Synthesis routes and methods I

Procedure details

Compounds of the invention having the formula ##STR19## can be prepared as follows. Benzaldehyde and 4-methoxybenzaldehyde are reacted to yield 4-methoxybenzoin, which is converted to the hemisuccinate by reaction with succinic anhydride. The latter is reacted with urea and acetic acid to yield the intermediate 4-(4-methoxyphenyl)-5-phenyl-2-oxazole-propionic acid. ##STR20## The latter intermediate is demethylated with hydrogen bromide and esterified with methanol to yield the corresponding hydroxy methyl ester intermediate, which is then reacted with an appropriate haloalky-A compound, where A is as defined hereinbefore and hal is halo, to yield the desired final product as the methyl ester. ##STR21## The ester can be hydrolyzed by conventional methods to yield the desired final product in its free carboxylic acid form.
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Synthesis routes and methods II

Procedure details

To a solution of KCN (5 g) in water (35 mL) is added 4-methoxybenzaldehyde (27.2 g, 0.2 mole), benzaldehyde (21.2 g, 0.2 mole) and 95% ethanol (70 mL). The mixture is refluxed under nitrogen for 4.5 hours and the ethanol removed in vacuo. Water (200 mL) is added to the residue and then distilled off at reduced pressure (to remove remaining unreacted bezaldehyde). The procedure is repeated twice and the residual water azeotroped with ethanol. The crude product (56.3 g, orange semi-solid) is purified by flash-chromatography (on silica Merck-60, preabsorbed in dichloromethane-ethyl acetate and eluted with hexane-ethyl acetate 8:2) to yield a light yellow solid (20.1 g, 41.5%), m.p. 99°-101° C.
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5 g
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70 mL
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35 mL
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Yield
41.5%

Synthesis routes and methods III

Procedure details

According to the procedure in the literature [J. Chem. Soc. Perkin Trans. I, 1992, 2409-2417], dissolve 292 ml (2.08 mol) diisopropylamine in 3.6 litre 1,2-dimethoxyethane and cool to −78° C. Add 826 ml n-butyllithium solution (2.5 M in n-hexane, 2.066 mol) at a temperature below −60° C. Stir the mixture for a further 15 min at <−60° C. and then add a solution of 442 g (1.877 mol) (4-methoxyphenyl)[(trimethylsilyl)oxy]acetonitrile in 1.41 litre 1,2-dimethoxyethane dropwise at <−60° C. After further stirring for 30 min at −60° C., add a solution of 199.3 g (1.878 mol) benzaldehyde in 1.4 litre 1,2-dimethoxyethane in the space of 20 min at −60° C. Next, heat the reaction mixture slowly to RT in 4 h. Add 7 litre saturated ammonium chloride solution and extract with ethyl acetate. Wash the organic phase with saturated ammonium chloride solution, dry, and concentrate under vacuum. Take up the residue in 7 litre dioxan and 5 litre methanol, and add 6 litre 1 N hydrochloric acid. Stir the mixture for 3 h at RT, then add 3 litre saturated sodium chloride solution and extract the mixture with 6.5 litre ethyl acetate. Wash the organic phase with 1.0 litre 1 N sodium hydroxide solution and with saturated sodium chloride solution, dry, and concentrate under vacuum. Take up the residue in 2 litre diisopropyl ether, decant from the insoluble matter and seed with crystals. Stir the resultant suspension for 2 h at RT and then filter off the crystals with suction. Wash with 300 ml diisopropyl ether and petroleum ether and dry under vacuum. 236.8 g (47.8% of theor.) of the target compound is obtained.
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292 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
S Suresh - British Journal of Applied Science & …, 2013 - research.manuscritpub.com
Organic nonlinear optical single crystals of 4-methoxy benzoin were grown by slow evaporation technique. The X-ray diffraction analysis revealed that 4-methoxy benzoin single crystals …
Number of citations: 3 research.manuscritpub.com
JC Sheehan, RM Wilson, AW Oxford - Journal of the American …, 1971 - ACS Publications
… The more stable isomeric 4-methoxybenzoin is reported to have mp 106.5-107 [P. D. Gardner, J. … That the material used here was the 4'-methoxybenzoin was established by nmr …
Number of citations: 238 pubs.acs.org
DY Curtin, EE Harris, EK Meislich - Journal of the American …, 1952 - ACS Publications
… of 4-methoxybenzoin with phenylmagnesium bromide. Similarly, the reaction of benzoin methyl ether with anisylmagnesium bromide and the reaction of 4-methoxybenzoin methyl ether …
Number of citations: 47 pubs.acs.org
ASP Azzouz, MA Hussin, MG Al-Dabbagh - Iraqi National Journal Of …, 2010 - iasj.net
… The study is started with the synthesis of benzoin, 4-methoxybenzoin and 4nitrobenzoin by … stated are predominant in benzoin and 4-methoxybenzoin shows a similar result at only 298K…
Number of citations: 8 www.iasj.net
DY Curtin, A Bradley - Journal of the American Chemical Society, 1954 - ACS Publications
… , when refluxed with 1 N potassium hydroxide, underwent rearrangement to 4-methoxybenzoin. … Since 4'-methoxybenzoin is known to rearrange to 4-methoxybenzoin either on treatment …
Number of citations: 13 pubs.acs.org
FSG Soliman, IM Labouta, AI El Sebai… - … für Naturforschung B, 1978 - degruyter.com
… The synthesis of 6-(4-methoxyphenyl)-5-phenyl-3-oxo-2,3-dihydro-I,2,4-triazine (5a) from 4-methoxybenzoin, 4-methoxybenzil, or 4-methoxybenzoin semicarbazone and semicarbazide …
Number of citations: 4 www.degruyter.com
DS Ambadkar, RM Kedar - Int J Chem Phys Sci, 2015 - Citeseer
… The first stage involved the preparation of 4-methoxybenzoin by reacting 4-methoxybezaldehyde with benzaldehyde in presence of sodium cyanide as a catalyst in ethanol .The second …
Number of citations: 1 citeseerx.ist.psu.edu
J Kenyon, RL Patel - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… The (+)-hydrogen phthalate of 4-methoxybenzoin was too sparingly soluble in benzene and carbon disulphide for accurate polarimetric determinations to be made. … The solution …
Number of citations: 0 pubs.rsc.org
RM Kedar, DS Ambadkar - ijrbat.in
… The first stage showed the preparation of 4-methoxybenzoin by reacting 4-methoxybezaldehyde with benzaldehyde in presence of sodium cyanide as a catalyst in ethanol as a solvent.…
Number of citations: 2 ijrbat.in
RL Patel - 1960 - search.proquest.com
… 4-Methoxybenzoin was prepared by condensation of benzaldehyde with anisaldehyde in … 4'-Methoxybenzoin was prepared from 4-methoxybenzoin as follows:-4-Methoxybenzoin was …
Number of citations: 4 search.proquest.com

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